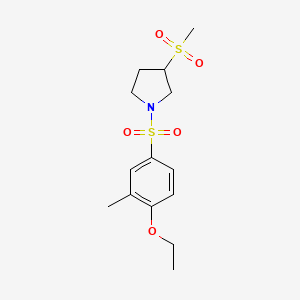

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Description

This compound features a pyrrolidine (5-membered saturated nitrogen ring) core substituted with two sulfonyl groups:

- Position 1: A 4-ethoxy-3-methylphenylsulfonyl moiety, combining an electron-withdrawing sulfonyl group with a substituted aromatic ring. The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups enhance hydrophobicity and steric bulk compared to simpler phenyl substituents.

The dual sulfonyl groups distinguish it from many analogs, likely influencing solubility, metabolic stability, and receptor-binding profiles.

Properties

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S2/c1-4-20-14-6-5-12(9-11(14)2)22(18,19)15-8-7-13(10-15)21(3,16)17/h5-6,9,13H,4,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWWGOMBMWEVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route includes:

Starting Materials: The synthesis begins with commercially available 4-ethoxy-3-methylbenzenesulfonyl chloride and pyrrolidine.

Formation of Intermediate: The initial step involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with pyrrolidine under basic conditions to form an intermediate sulfonamide.

Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl groups to thiols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or alcohols replace the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, alcohols, under basic or acidic conditions

Major Products

Oxidation: Sulfone derivatives

Reduction: Thiol derivatives

Substitution: Corresponding sulfonamide or sulfonate esters

Scientific Research Applications

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Organic Synthesis:

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine depends on its application:

Biological Systems: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes.

Chemical Reactions: The sulfonyl groups are highly reactive, allowing the compound to participate in various chemical transformations, acting as electrophiles in substitution reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Implications

The table below compares the target compound with structurally related molecules from the evidence:

Structural Analysis :

- Ring Size: Pyrrolidine (5-membered) vs.

- Substituent Effects: The 4-ethoxy-3-methylphenyl group in the target compound is bulkier and more hydrophobic than the 4-methylphenyl in 19b or the 3,5-dimethoxybenzyloxy in RS 39603. This could improve membrane permeability but reduce aqueous solubility .

Physicochemical and Functional Properties (Inferred)

*Predicted based on substituent contributions: Ethoxy (+0.6), methyl (+0.5), and dual sulfonyl groups (-1.5 each).

Functional Implications :

- The dual sulfonyl groups in the target compound may enhance binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase) compared to mono-sulfonyl analogs .

- The ethoxy group could slow metabolic degradation compared to methoxy or methyl substituents, as seen in 19b or RS 39604 .

Biological Activity

1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with both sulfonyl and methylsulfonyl groups, which may enhance its reactivity and therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate anilines and sulfonyl chlorides.

- Introduction of Sulfonyl Groups : Sulfonylation reactions using sulfonyl chlorides in the presence of bases are employed to introduce the sulfonyl groups.

- Alkylation Steps : Ethoxy and methyl substitutions are introduced via alkylation reactions with suitable alkyl halides.

The biological activity of sulfonamide compounds like this compound is often attributed to their ability to interact with specific biological targets, such as enzymes and receptors. The sulfonamide moiety can facilitate binding to target proteins, potentially modulating their activity. Research indicates that similar compounds can inhibit enzymatic activities or interfere with cellular signaling pathways, contributing to their therapeutic effects .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains. For example, related studies have shown that compounds with similar sulfonamide functionalities exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Anti-inflammatory Effects

Compounds within the sulfonamide class have also demonstrated anti-inflammatory properties. Research indicates that they can inhibit key inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

Case Studies

- MDM2 Inhibition : A study on related compounds showed that certain derivatives could inhibit MDM2 effectively, leading to increased p53 activation and potential antitumor effects .

- Anti-inflammatory Evaluation : In vivo studies indicated that compounds with similar structures displayed significant reductions in inflammation markers, suggesting a therapeutic role in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.